molecular formula C14H16O3 B8632970 Methyl 4-(4-oxocyclohexyl)benzoate

Methyl 4-(4-oxocyclohexyl)benzoate

カタログ番号: B8632970
分子量: 232.27 g/mol
InChIキー: KIEGVTHKDIIVTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(4-oxocyclohexyl)benzoate is an organic compound featuring a benzoate ester moiety linked to a 4-oxocyclohexyl group. Its molecular formula is C₁₄H₁₆O₃, distinguishing it from its ethyl ester analogue (C₁₅H₁₈O₃) by the shorter alkyl chain in the ester group. This compound is structurally characterized by a cyclohexanone ring (4-oxocyclohexyl) attached to a para-substituted benzoate ester.

The compound’s synthesis likely involves esterification of 4-(4-oxocyclohexyl)benzoic acid with methanol under acidic or catalytic conditions. Its applications may span intermediates in pharmaceuticals or organic synthesis, though further pharmacological or industrial data are needed.

特性

分子式

C14H16O3

分子量

232.27 g/mol

IUPAC名

methyl 4-(4-oxocyclohexyl)benzoate

InChI

InChI=1S/C14H16O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-5,11H,6-9H2,1H3

InChIキー

KIEGVTHKDIIVTL-UHFFFAOYSA-N

正規SMILES

COC(=O)C1=CC=C(C=C1)C2CCC(=O)CC2

製品の起源

United States

類似化合物との比較

Ethyl 4-(4-Oxocyclohexyl)benzoate (CAS 433211-87-1)

Key Differences :

  • Ester Group : The ethyl ester analogue (C₁₅H₁₈O₃) has a marginally higher molecular weight due to the ethyl (-OCO₂C₂H₅) substituent compared to the methyl (-OCO₂CH₃) group in the target compound.
  • Physicochemical Properties: Ethyl esters typically exhibit lower solubility in polar solvents and higher lipophilicity than methyl esters, which could influence their bioavailability or crystallization behavior. For instance, notes that quinoline-piperazine derivatives (e.g., C1–C7) crystallize in ethyl acetate, suggesting solvent preferences for analogous compounds .
  • Synthetic Pathways : Both compounds likely share a common precursor (4-(4-oxocyclohexyl)benzoic acid) but diverge in esterification steps.

Table 1: Comparison of Methyl and Ethyl Analogues

Property Methyl 4-(4-Oxocyclohexyl)benzoate Ethyl 4-(4-Oxocyclohexyl)benzoate
Molecular Formula C₁₄H₁₆O₃ C₁₅H₁₈O₃
Ester Group Methyl (-OCO₂CH₃) Ethyl (-OCO₂C₂H₅)
Likely Solubility Higher in polar solvents Lower in polar solvents
Synthetic Step Esterification with methanol Esterification with ethanol

Quinoline-Piperazine Derivatives (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a benzoate ester backbone but incorporate a piperazine linker and quinoline-4-carbonyl group .

Structural and Functional Contrasts :

  • Complexity: C1–C7 feature additional heterocyclic moieties (quinoline, piperazine) absent in the target compound.
  • Synthesis: C1–C7 require multi-step synthesis, including piperazine coupling and quinoline functionalization, whereas this compound likely follows a simpler esterification route.
  • Characterization: ¹H NMR spectra of C1–C7 would show distinct aromatic protons from the quinoline ring and piperazine methylenes, unlike the target compound’s simpler cyclohexanone and benzoate signals.

Table 2: Comparison with Quinoline-Piperazine Derivatives

Property This compound C1–C7 Derivatives
Core Structure Benzoate + cyclohexanone Benzoate + quinoline-piperazine
Molecular Complexity Low High
Synthetic Steps 1–2 steps Multi-step (e.g., coupling, crystallization)
Potential Applications Intermediate, solvent studies Pharmaceutical candidates

Loxoprofen (CAS 68767-14-6)

Key differences include:

  • Functional Groups: Loxoprofen has a carboxylic acid (-COOH) and cyclopentyl moiety, contrasting with the ester and cyclohexanone in this compound.
  • Pharmacology: Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID), while the target compound’s bioactivity remains uncharacterized in the evidence .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。